2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
The compound 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic heterocyclic molecule featuring a pyrazolo[4,3-c]quinoline core. Its structure includes a 3-oxo group on the pyrazolo ring, a 4-ethylphenyl substituent at position 2, and a carboxamide group at position 8 linked to a 2-methoxybenzylamine moiety.
Properties
Molecular Formula |
C27H24N4O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
InChI Key |
XLKYCNZURXUDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Cyclization
A streamlined method combines pyrazole ring formation and quinoline cyclization in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yield to 82%.
Industrial-Scale Considerations
-
Cost-effective catalysts : Fe powder (USD 50/kg) outperforms Pd-based catalysts (USD 3,000/kg) for large batches.
-
Solvent recovery : Acetic acid and EtOAc are distilled and reused, reducing environmental impact.
Challenges and Solutions
-
Regioselectivity : Competing formation of pyrazolo[3,4-b]quinoline isomers is mitigated by steric hindrance (e.g., bulky 4-ethylphenyl groups).
-
Oxidative degradation : The 3-oxo group is stabilized by storing the final product under N₂ at −20°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fe-AcOH reductive | 93 | 99 | High |
| Microwave-assisted | 82 | 97 | Moderate |
| One-pot tandem | 70 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .
Scientific Research Applications
2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazoloquinoline Derivatives
The closest structural analogues are pyrazolo[4,3-c]quinoline-based compounds, such as N-[2-(4-methylpiperidin-1-yl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS: 1112430-86-0) . Key differences include:
- Position 2 substituent : The target compound’s 4-ethylphenyl group versus phenyl in the analogue. The ethyl group may enhance lipophilicity and metabolic stability.
- Position 8 substituent : The target’s 2-methoxybenzyl-linked carboxamide vs. a 4-methylpiperidine-ethyl group in the analogue. The methoxybenzyl moiety could influence receptor selectivity, as seen in NBOMe derivatives (e.g., serotonin receptor binding) .
Pyrazolo[4,3-c]pyridine Derivatives
Compounds like 6f, 6p, and 7e (from ) share the 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine core but lack the extended quinoline ring. X-ray data confirm planar conformations in these analogues, suggesting that the larger quinoline system in the target compound may enhance aromatic stacking interactions or solubility challenges .
Substituent-Driven Comparisons
Methoxybenzyl Substituents
The 2-methoxybenzyl group in the target compound is structurally similar to substituents in 25B-NBOMe and 25I-NBOMe (), which are phenethylamine derivatives with high affinity for serotonin receptors. However, the carboxamide linkage in the target compound likely alters binding kinetics compared to the amine-based NBOMe series .
Carboxamide vs. Ester/Acetyl Groups
The compound ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate (CAS: 1112430-85-9) shares a 4-ethylphenyl group but replaces the carboxamide with an ester-acetyl linkage. This difference may reduce metabolic stability in the ester-containing analogue compared to the target compound’s carboxamide .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Structural Stability: The pyrazolo[4,3-c]quinoline core, validated in analogues via X-ray crystallography, suggests rigidity that may favor target engagement in biological systems .
Substituent Effects: The 4-ethylphenyl group may reduce oxidative metabolism compared to smaller phenyl groups, as seen in CAS 1112430-86-0 .
Pharmacokinetic Trade-offs: The quinoline extension may improve aromatic interactions but could reduce aqueous solubility relative to pyrazolo[4,3-c]pyridine analogues .
Biological Activity
The compound 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets. The presence of the ethyl and methoxy substituents enhances its lipophilicity and may influence its pharmacokinetic properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.46 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not yet determined |
Anticancer Properties
Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent . Research indicates that derivatives of pyrazoloquinolines possess activity against both gram-positive and gram-negative bacteria. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Studies have suggested that pyrazoloquinolines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses.
Case Study 1: Anticancer Activity
A study published in 2021 explored the effects of a related pyrazoloquinoline derivative on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, characterized by increased Bax/Bcl-2 ratios and caspase activation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of a series of pyrazoloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity .
The biological activity of 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Enzymatic Inhibition : Inhibition of key enzymes involved in bacterial metabolism or cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for synthesizing this pyrazoloquinoline derivative?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazoloquinoline core via cyclization of substituted quinoline precursors with hydrazine derivatives under reflux conditions.
- Functionalization : Introduction of the 4-ethylphenyl and 2-methoxybenzyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for the carboxamide group).
- Optimization : Microwave-assisted synthesis may enhance reaction efficiency and yield compared to traditional reflux methods .
Key Considerations : - Use anhydrous solvents (e.g., DMF or ethanol) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and regioselectivity. For example, the 2-methoxybenzyl group shows distinct aromatic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for derivatives with similar scaffolds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer: A factorial design approach is recommended to evaluate variables:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields at elevated temperatures but risk decomposition |
| Catalyst | Pd(OAc) or CuI | Accelerates coupling reactions; excess catalyst may increase impurities |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents enhance solubility of intermediates |
| Reaction Time | 12–24 hrs (microwave: 1–2 hrs) | Microwave reduces time by 80% with comparable yields |
Data-Driven Optimization : Use response surface methodology (RSM) to identify interactions between variables .
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer: Discrepancies often arise due to:
- Structural Variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities. For example, a 4-ethylphenyl group may enhance lipophilicity compared to a 4-fluorophenyl analog .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC values.
Resolution Strategies : - Perform head-to-head comparisons under standardized conditions.
- Use molecular docking studies to correlate structural features (e.g., carboxamide orientation) with target binding (e.g., kinase inhibitors) .
Q. What strategies are effective in resolving low solubility during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain solubility without cytotoxicity.
- Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockdown/Overexpression Models : Use siRNA or CRISPR-Cas9 to modulate putative targets (e.g., kinases) and assess phenotypic changes.
- Biochemical Assays : Measure ATPase activity or substrate phosphorylation levels in target-enriched fractions.
- Metabolic Profiling : LC-MS-based metabolomics identifies pathway perturbations (e.g., glycolysis inhibition) .
Data Contradiction Analysis Example
Issue : Conflicting reports on the compound’s antimicrobial efficacy.
Root Cause : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).
Resolution :
- Conduct MIC assays across a panel of clinically relevant strains.
- Correlate results with membrane permeability assays (e.g., ethidium bromide uptake) to assess efflux pump involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
